[(Phenylethynyl)sulfanyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
35460-31-2 |
|---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-phenylethynylsulfanylbenzene |
InChI |
InChI=1S/C14H10S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H |
InChI Key |
UUDMEJQLIBKUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CSC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenylethynyl Sulfanyl Benzene and Analogous Aryl Alkynyl Thioethers
Alkynylation Reactions of Thiophenols
A primary strategy for synthesizing aryl alkynyl thioethers involves the direct alkynylation of thiophenols. This approach utilizes electrophilic alkyne sources that react with the nucleophilic sulfur of the thiol.
Hypervalent Iodine Reagent-Mediated Alkynylation (e.g., Ethynyl (B1212043) Benziodoxolone, EBX)
A highly effective and user-friendly method for the alkynylation of thiols employs hypervalent iodine reagents, particularly ethynyl benziodoxolone (EBX) reagents. rsc.orgresearchgate.net This metal-free approach is known for its speed, high chemoselectivity, and excellent yields. organic-chemistry.orgnih.gov The reaction typically involves treating a thiol with an EBX reagent, such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), often in the presence of a mild base. researchgate.net The reaction proceeds rapidly, often reaching completion in under a minute at room temperature in an open flask, which underscores its practicality. researchgate.net
The development of various EBX reagents has expanded the range of alkynyl groups that can be transferred. Initially focused on silyl-substituted alkynes, the methodology now includes the transfer of aryl- and alkyl-substituted acetylenes. rsc.orgresearchgate.net This advancement allows for the direct synthesis of a wide array of thioalkynes from the corresponding thiols and functionalized EBX reagents. rsc.org
Table 1: Examples of Thiol Alkynylation using TIPS-EBX This table is interactive. You can sort and filter the data.
| Thiol Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Thiophenol | Phenyl(triisopropylsilylethynyl)sulfane | 95 | researchgate.net |
| 4-Methylthiophenol | (4-Tolyl)(triisopropylsilylethynyl)sulfane | 98 | researchgate.net |
| 4-Methoxythiophenol | (4-Methoxyphenyl)(triisopropylsilylethynyl)sulfane | 96 | researchgate.net |
| 4-Chlorothiophenol | (4-Chlorophenyl)(triisopropylsilylethynyl)sulfane | 99 | researchgate.net |
| Benzyl thiol | Benzyl(triisopropylsilylethynyl)sulfane | 94 | researchgate.net |
Mechanistic Insights into Thiol Alkynylation Pathways
The mechanism of thiol alkynylation using EBX reagents has been a subject of detailed computational and experimental investigation. researchgate.net Initially, a concerted α-addition mechanism was proposed, involving a three-atom transition state between the sulfur, iodine, and the α-carbon of the alkyne. rsc.orgresearchgate.net This pathway was suggested to have a very low energy barrier, which would explain the remarkably high reaction rates observed, especially with silyl-substituted EBX reagents where the activation energy was calculated to be as low as 10.8 kcal/mol. researchgate.netresearchgate.net
However, further studies have revealed a more complex mechanistic landscape. researchgate.netrsc.org A competing pathway has been identified, which proceeds through an initial sulfur-iodine interaction, followed by a β-addition of the thiolate to the alkyne, subsequent α-elimination, and a final 1,2-shift (a pathway similar to the Ochiai mechanism). researchgate.netorganic-chemistry.org The prevalence of one pathway over the other is dictated by the electronic nature of the substituent on the alkyne. researchgate.netrsc.org The concerted α-addition pathway tends to dominate when electron-withdrawing groups are present on the alkyne, whereas the β-addition pathway is favored for electron-donating groups. researchgate.netrsc.org For instance, with the commercially available TIPS-EBX, both mechanistic routes are considered accessible. researchgate.net
Scope and Functional Group Compatibility in Thiol Alkynylation
The alkynylation of thiols using hypervalent iodine reagents demonstrates a remarkably broad substrate scope and high functional group tolerance, establishing it as a general and practical method for thioalkyne synthesis. rsc.orgresearchgate.net The reaction is effective for a wide variety of sulfur nucleophiles. rsc.org This includes simple aromatic and aliphatic thiols, as well as more complex structures like cysteine-containing dipeptides, thioglycosides, and thiobenzoic acid derivatives. rsc.orgresearchgate.net
A key advantage of this methodology is its high chemoselectivity. nih.gov The reaction can proceed efficiently in the presence of numerous functional groups that might be sensitive under other conditions. researchgate.net Tolerated groups on both the alkyne and the thiol include alkenes, other alkynes, ethers, chlorides, azides, alcohols, carboxylic acids, and free amines. rsc.orgresearchgate.net This compatibility allows for the direct alkynylation of highly functionalized molecules without the need for extensive protecting group strategies, making it a valuable tool in synthetic chemistry, chemical biology, and materials science. rsc.orgnih.gov
Carbon-Sulfur (C-S) Cross-Coupling Methodologies
Cross-coupling reactions represent another major pillar in the synthesis of aryl alkynyl thioethers. These methods typically involve a transition metal catalyst, most commonly copper, to facilitate the formation of the C(sp)-S bond.
Copper-Catalyzed C(sp)-S Coupling of Thiols with Bromoalkynes
A mild and rapid method for the synthesis of alkynyl sulfides is the copper-catalyzed cross-coupling of thiols with bromoalkynes. researchgate.net This C(sp)-S coupling reaction exhibits a broad substrate scope, accommodating aryl-, alkyl-, and silyl-substituted bromoalkynes. researchgate.net The optimized reaction conditions often involve a copper(I) source, such as Cu(MeCN)₄PF₆, a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), and a base such as 2,6-lutidine in an appropriate solvent like acetonitrile. researchgate.net The reaction proceeds efficiently at room temperature, typically within a short timeframe. researchgate.net This methodology is particularly useful for creating thioalkynes that may be difficult to access through other means, including those with adjacent heteroatoms. researchgate.net
Table 2: Examples of Copper-Catalyzed Coupling of Thiols and Bromoalkynes This table is interactive. You can sort and filter the data.
| Thiol | Bromoalkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophenol | 1-Bromo-2-phenylethyne | [(Phenylethynyl)sulfanyl]benzene | 99 | researchgate.net |
| 4-tert-Butylthiophenol | 1-Bromo-2-(trimethylsilyl)ethyne | (4-(tert-Butyl)phenyl)((trimethylsilyl)ethynyl)sulfane | 95 | researchgate.net |
| Benzyl thiol | 1-Bromo-2-phenylethyne | Benzyl(phenylethynyl)sulfane | 99 | researchgate.net |
| Thiophenol | 1-Bromo-2-(4-methoxyphenyl)ethyne | (4-Methoxyphenyl)ethynyl(phenyl)sulfane | 99 | researchgate.net |
Thiolation of Terminal Alkynes with Thiosulfonates under Copper Catalysis
An alternative copper-catalyzed approach involves the thiolation of terminal alkynes using thiosulfonates as the sulfur source. This method provides a convenient and odorless route to a wide variety of alkynyl sulfides. The reaction is typically carried out under mild conditions, utilizing a copper catalyst to couple a terminal alkyne, such as phenylacetylene, with an S-aryl or S-alkyl thiosulfonate. This strategy has proven effective for synthesizing a diverse range of sulfur-containing compounds. The broad substrate scope makes it a valuable tool, and the resulting alkynyl sulfides can be used as precursors for further transformations, such as the synthesis of sulfur-containing heterocycles.
Transition Metal-Free C-S Coupling Approaches (e.g., with Organic Thiocyanates)
Transition metal-free methods for the construction of carbon-sulfur bonds are of great interest as they offer more environmentally benign and cost-effective alternatives to metal-catalyzed reactions. researchgate.net One such approach involves the use of organic thiocyanates. While the provided search results focus more broadly on transition-metal-free synthesis of aryl sulfides and related compounds, the principles can be extended to the synthesis of aryl alkynyl thioethers. For instance, methods have been developed for the transition-metal-free alkynylation of aryl chlorides via benzyne (B1209423) intermediates, which demonstrates the feasibility of forming the aryl-alkynyl bond without a metal catalyst. nih.gov Another relevant transition-metal-free protocol is the synthesis of aryl 1-thioglycosides using arynes generated in situ, which react with glycosyl thiols. nih.gov This highlights the potential for in situ generated arynes to react with a sulfur-based nucleophile to form a C-S bond.
A general strategy for the synthesis of arylcarboxyamides, which also avoids transition metals, involves the reaction of aryl diazonium salts with isocyanides. This process is initiated by the formation of an aryl radical, which then reacts further. organic-chemistry.org While not a direct synthesis of aryl alkynyl thioethers, it showcases a transition-metal-free radical pathway for C-C bond formation that could potentially be adapted for C-S bond formation.
Synthetic Routes Involving Halogenated Alkyne Precursors
The use of halogenated alkynes is a common strategy for the synthesis of alkynyl sulfides. This approach generally involves the reaction of a nucleophilic sulfur species with an electrophilic halogenated alkyne.
The addition of thiolates to chloroacetylenes represents a direct method for the formation of the C(sp)-S bond. Thiolates, being effective nucleophiles, can displace the chloride from the chloroacetylene to furnish the desired alkynyl sulfide (B99878). The high nucleophilicity of thiolate anions can sometimes lead to competing side reactions, but under controlled conditions, this method is effective. nih.gov
In the synthesis of alkynyl sulfides, the reactivity of the halogenated alkyne precursor plays a crucial role. Generally, the reactivity follows the trend of I > Br > Cl, which is consistent with the bond strengths of the carbon-halogen bond. A mild and rapid copper-catalyzed Csp-S cross-coupling of thiols with bromoalkynes has been reported to provide a broad range of alkynyl sulfides. organic-chemistry.org This suggests that bromoalkynes are sufficiently reactive under catalytic conditions. While direct comparisons of bromo- and iodoacetylenes in the same reaction system are not detailed in the provided results, the general principles of leaving group ability in nucleophilic substitution reactions would suggest that iodoacetylenes would be more reactive than bromoacetylenes.
Umpolung Strategies for Alkynyl Sulfide Construction
Umpolung, or polarity reversal, offers an alternative retrosynthetic approach to the construction of alkynyl sulfides. numberanalytics.com Instead of the typical scenario where the alkyne is nucleophilic and the sulfur component is electrophilic, umpolung strategies reverse these roles. rsc.org
This can be achieved by using electrophilic acetylene (B1199291) reagents. epfl.ch For example, alkynyl hypervalent iodine reagents, such as ethynyl benziodoxolone (EBX) reagents, have been successfully used for the alkynylation of thiols to produce a wide variety of alkynyl sulfides. organic-chemistry.org Another umpolung approach involves generating an alkynylthiolate anion, a nucleophilic sulfur species derived from an alkyne, which can then react with an electrophile. rsc.orgresearchgate.net For instance, 1,2,3-thiadiazoles have been utilized as precursors to alkynylthiolate anions, which subsequently couple with various carbon electrophiles. rsc.orgresearchgate.net
Table 1: Comparison of Umpolung Reagents for Alkynyl Sulfide Synthesis
| Umpolung Reagent Type | Role of Alkyne Fragment | Role of Sulfur Fragment | Typical Reaction Partner | Reference |
|---|---|---|---|---|
| Alkynyl Hypervalent Iodine | Electrophilic | Nucleophilic (Thiol) | Thiol | organic-chemistry.org |
| 1,2,3-Thiadiazole | Nucleophilic (in situ alkynylthiolate) | Nucleophilic | Carbon Electrophile | rsc.orgresearchgate.net |
Formation via Thiosulfate (B1220275) Sodium Salts (Bunte Salts) with Grignard Reagents
A notable and practical method for synthesizing sulfides, including those with alkynyl groups, involves the reaction of Grignard reagents with S-alkyl, S-aryl, or S-vinyl thiosulfate sodium salts, commonly known as Bunte salts. organic-chemistry.orgnih.govacs.org This approach is advantageous as it avoids the use of foul-smelling thiols. organic-chemistry.orgsciencemadness.org
Bunte salts are odorless, crystalline solids that are readily prepared from the reaction of sodium thiosulfate with the corresponding halide. organic-chemistry.orgsciencemadness.org The subsequent reaction with a Grignard reagent, such as an alkynylmagnesium halide, proceeds in good yield to afford the desired sulfide. organic-chemistry.orgsciencemadness.org This method has been shown to be versatile, accommodating a wide range of Grignard reagents and Bunte salts. organic-chemistry.orgnih.govacs.orgsciencemadness.org For instance, the reaction of vinyl Bunte salts with alkynyl Grignard reagents provides a direct route to vinyl alkynyl sulfides. sciencemadness.org
Table 2: Examples of Sulfide Synthesis using Bunte Salts and Grignard Reagents
| Bunte Salt Type | Grignard Reagent Type | Product Type | Key Advantage | Reference(s) |
|---|---|---|---|---|
| S-Aryl | Alkyl, Aryl, Vinyl | Diaryl, Alkyl-aryl, Vinyl-aryl Sulfides | Thiol-free synthesis | organic-chemistry.orgsciencemadness.org |
| S-Vinyl | Alkynyl | Vinyl Alkynyl Sulfide | Direct route to less accessible sulfides | sciencemadness.org |
| S-Alkyl | Aryl, Alkyl | Alkyl-aryl, Dialkyl Sulfides | Avoids malodorous thiols | organic-chemistry.orgsciencemadness.org |
Reactivity and Transformational Chemistry of Aryl Alkynyl Thioethers
Transition Metal-Catalyzed Transformations
Transition metals, particularly cobalt and gold, have proven to be effective catalysts for a range of transformations involving aryl alkynyl thioethers. These catalysts activate the alkyne bond, facilitating reactions that would otherwise be difficult to achieve.
Aryl alkynyl thioethers can function as dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. nih.govacs.org
The cobalt(I)-catalyzed Diels-Alder reaction provides a method for the cycloaddition of aryl alkynyl thioethers with non-activated acyclic 1,3-dienes. nih.govacs.org These reactions proceed under mild conditions to form dihydroaromatic vinyl sulfides. nih.gov A typical catalyst system involves a cobalt(II) precursor, such as CoBr₂(dppe), which is reduced in situ to the active cobalt(I) species using zinc powder and zinc iodide. organic-chemistry.orgorganic-chemistry.org This catalytic approach is significantly more efficient than thermal Diels-Alder reactions, which often suffer from the low reactivity of certain dienophiles. organic-chemistry.org
For instance, the reaction of [(phenylethynyl)sulfanyl]benzene with a 1,3-diene in the presence of a cobalt(I) catalyst would yield a dihydroaromatic vinyl sulfide (B99878). This transformation highlights the ability of the cobalt catalyst to facilitate the [4+2] cycloaddition. nih.govacs.org
The reactivity of aryl alkynyl thioethers as dienophiles in cobalt-catalyzed Diels-Alder reactions is influenced by both steric and electronic factors. nih.govacs.org Substituents on both the aryl and alkynyl portions of the molecule can affect the reaction's efficiency. nih.govacs.org
Generally, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the Diels-Alder reaction. libretexts.orglibretexts.org However, in the context of cobalt-catalyzed reactions with aryl alkynyl thioethers, the interplay of these effects can be complex. For example, while the cobalt catalyst system is efficient for alkynyl sulfides, the corresponding aryl alkynyl sulfoxides and sulfones show only moderate yields of the Diels-Alder adducts under similar conditions. nih.govacs.org This suggests that the oxidation state of the sulfur atom significantly impacts the dienophile's reactivity.
Steric hindrance around the alkyne can also play a role, potentially slowing down the reaction or influencing the regioselectivity of the cycloaddition. libretexts.org The regioselectivity in these reactions is often controlled by the steric bulk of the substituents on the diene and the dienophile. organic-chemistry.org
| Dienophile | Substituent Type | Observed Reactivity |
|---|---|---|
| Aryl Alkynyl Sulfide | Sulfur in sulfide state | High efficiency |
| Aryl Alkynyl Sulfoxide (B87167) | Sulfur in sulfoxide state | Moderate yield of adduct |
| Aryl Alkynyl Sulfone | Sulfur in sulfone state | Moderate yield of adduct |
Gold catalysts have emerged as powerful tools for mediating reactions between aryl alkynyl thioethers and nitrogen-containing heterocycles like isoxazoles and anthranils (also known as nih.govacs.orgbenzisoxazoles). nih.gov These reactions often proceed with high regioselectivity.
Gold(I) catalysis enables the regioselective annulation of alkynyl thioethers with isoxazoles and anthranils. nih.gov The reaction of an alkynyl thioether with an isoxazole (B147169) or anthranil (B1196931) in the presence of a gold(I) catalyst leads to the formation of sulfenylated pyrroles and indoles, respectively, as single regioisomers. nih.gov
A key aspect of this transformation is the regioselectivity of the initial addition of the nitrogen heterocycle to the alkyne. The reaction proceeds via a regioselective addition at the β-position relative to the sulfenyl group, leading to a formal (3 + 2) cycloaddition pathway. nih.gov This is in contrast to the α-addition that is often observed with other catalyst systems or substrates. nih.gov The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack. youtube.com The electronic properties of the alkynyl thioether direct the incoming nucleophile to the β-carbon. nih.gov
This β-selectivity is significant because it allows for the synthesis of a different regioisomer than what might be obtained through other methods, providing complementary access to a range of substituted heterocyclic compounds. nih.govnih.gov The sulfur substituent is crucial for this reactivity, enabling transformations that were previously only possible with highly electron-rich alkynes like ynamides. nih.govnih.gov
| Reactant | Catalyst | Observed Selectivity | Product |
|---|---|---|---|
| Alkynyl Thioether + Isoxazole | Gold(I) | β-addition | 3-Sulfenylated Pyrrole (B145914) |
| Alkynyl Thioether + Anthranil | Gold(I) | β-addition | Sulfenylated Indole (B1671886) |
Reactions with Nitrogen-Containing Heterocyclic Substrates (e.g., Isoxazoles, Anthranils)
Zinc-Catalyzed Transformations and Product Diversification
While specific studies on the zinc-catalyzed transformations of this compound are not extensively documented in the reviewed literature, the broader class of aryl alkynyl thioethers undergoes various zinc-catalyzed reactions, leading to a diversification of products. Zinc catalysts are attractive due to their low cost and toxicity compared to precious metals. In the context of terminal alkynes, zinc-catalyzed reactions with tributyltin hydride (HSnBu3) have been shown to produce alkynylstannanes. These intermediates can then be used in subsequent palladium- and copper-catalyzed transformations to generate a variety of internal alkynes and other more complex molecular structures.
The diversification of products from these transformations is significant. For instance, the resulting alkynylstannanes can participate in cross-coupling reactions, such as Stille coupling, to form new carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or vinyl groups, thereby expanding the molecular complexity of the initial aryl alkynyl thioether scaffold.
Mechanistic Models Involving Metal Carbenes and Nucleophilic Nitrenoids
The reactions of aryl alkynyl thioethers can also be explained through mechanistic models involving metal carbenes and nucleophilic nitrenoids. Transition metal carbenes, which are species with a divalent carbon atom bonded to a metal, are highly reactive intermediates. Their reactions with alkynes are particularly diverse and can lead to a variety of products. One such reaction is the catalytic carbene/alkyne metathesis (CAM), where a metal carbene reacts with an alkyne to generate a vinylcarbene metal complex, effectively transferring the carbene character to one of the alkyne's carbon atoms. d-nb.info This process can initiate cascade reactions, leading to the formation of complex polycyclic frameworks. d-nb.info
While direct evidence for the reaction of this compound with metal carbenes is not detailed in the provided search results, the general reactivity patterns of alkynes with metal carbenes suggest that such reactions are feasible and would lead to a range of interesting products.
Intramolecular Cyclization Reactions
Iridium-Catalyzed Cyclization of 2-Alkynyl Diaryl Sulfides to Thioxanthene (B1196266) Derivatives
A significant transformation of aryl alkynyl thioethers is their intramolecular cyclization to form sulfur-containing polycyclic compounds. Specifically, 2-alkynyl diaryl sulfides can undergo an iridium-catalyzed intramolecular cyclization to selectively produce 9-arylidene-9H-thioxanthene derivatives. researchgate.net This reaction proceeds via a 6-exo-dig cyclization pathway. researchgate.net
The reaction conditions, particularly the temperature and the nature of the aryl groups, play a crucial role in determining the product selectivity. For instance, the reaction of 2-alkynyl diaryl sulfides at 120 °C using an iridium catalyst leads to the formation of the six-membered thioxanthene ring system. researchgate.net However, by modifying the substrate and reaction temperature, the same catalytic system can be directed to produce five or seven-membered sulfur-containing heterocycles. researchgate.net This highlights the versatility of the iridium catalyst in controlling the reaction outcome.
The following table summarizes the iridium-catalyzed cyclization of a representative 2-alkynyl diaryl sulfide:
| Starting Material | Catalyst | Temperature (°C) | Product |
| 2-Alkynyl diaryl sulfide | Iridium Complex | 120 | 9-Arylidene-9H-thioxanthene |
Hydrofunctionalization Reactions
Lewis Acid-Promoted Hydrofluorination to α-Fluorovinyl Thioethers
Aryl alkynyl thioethers, including this compound, can undergo hydrofluorination to yield α-fluorovinyl thioethers. This reaction is typically promoted by a Lewis acid in the presence of a fluoride (B91410) source, such as a combination of boron trifluoride etherate (BF3·Et2O) or titanium tetrafluoride (TiF4) with triethylamine (B128534) trihydrofluoride (3HF·Et3N). beilstein-journals.org The Lewis acid is believed to increase the acidity of the HF source, which then protonates the alkyne, making it susceptible to nucleophilic attack by the fluoride ion. beilstein-journals.org
For this compound, this reaction leads to the formation of (Z)-(2-fluoro-2-phenylvinyl)(phenyl)sulfane as the major product. The reaction conditions can be optimized to improve the yield and stereoselectivity of the desired α-fluorovinyl thioether.
Stereochemical Control and Stereoselectivity in Hydrofluorination Processes
The hydrofluorination of aryl alkynyl thioethers often exhibits a degree of stereoselectivity, with the Z-isomer typically being the major product. beilstein-journals.org This stereochemical outcome is consistent with a syn-addition of hydrogen and fluorine across the triple bond. The proposed mechanism involves the formation of a vinyl cation intermediate after the initial protonation of the alkyne. The fluoride ion then attacks this intermediate from the less sterically hindered face, leading to the observed Z-stereoisomer. beilstein-journals.org
The choice of Lewis acid can influence the stereoselectivity of the reaction. For example, in the hydrofluorination of some alkynyl sulfides, using TiF4 as the Lewis acid resulted in higher stereoselectivity towards the Z-isomer compared to BF3·Et2O. beilstein-journals.org In the case of this compound, the hydrofluorination reaction was reported to be completely stereoselective, yielding only the Z-isomer, although the yields were modest. d-nb.info
The table below presents data on the Lewis acid-promoted hydrofluorination of this compound (1g).
| Lewis Acid | Yield of Z-isomer (2g) (%) |
| BF3·Et2O | 32 |
| TiF4 | 41 |
Oxidation Chemistry of Aryl Alkynyl Thioethers
The sulfur atom in aryl alkynyl thioethers is susceptible to oxidation, a transformation that can be controlled to selectively produce either sulfoxides or sulfones. This reactivity is a cornerstone of their synthetic utility.
The selective oxidation of aryl alkynyl thioethers, including this compound, to their corresponding sulfones is a well-established and synthetically valuable transformation. The resulting alkynyl sulfones are versatile intermediates in organic synthesis.
One effective method for this conversion involves the use of a tert-butyl hydroperoxide-aluminum tri-tert-butoxide system. researchgate.net Research has demonstrated that phenyl phenylethynyl sulfide can be selectively oxidized to phenyl phenylethynyl sulfone in nearly quantitative yields under mild conditions (20°C in benzene). researchgate.net This system is also effective for the oxidation of other sulfides, such as methyl phenylethynyl sulfide to its sulfone and diphenyl disulfide to S-phenyl benzenethiosulfonate. researchgate.net
Another approach utilizes ruthenium-based catalysts. A recyclable and commercially available catalyst, RuO₄@C, generated in situ from Ru@C, has been shown to selectively oxidize thioethers to sulfones in high yields (95%–99%) and alkynyl sulfides to alkynylsulfones in yields of 93%–98%. researchgate.net The safety, low toxicity, and cost-effectiveness of this catalyst make it a promising option for industrial applications. researchgate.net
The choice of oxidant and catalyst is crucial for achieving high selectivity for the sulfone over the sulfoxide. The controlled oxidation provides access to ((phenylethynyl)sulfonyl)benzene, a key building block for further synthetic manipulations.
The controlled oxidation of aryl alkynyl thioethers to either sulfoxides or sulfones relies on the careful selection of the catalytic system.
tert-Butyl Hydroperoxide-Aluminum Systems: The combination of tert-butyl hydroperoxide (TBHP) with aluminum tri-tert-butoxide is a powerful system for the selective oxidation of sulfides to sulfones. researchgate.net The reaction proceeds under mild conditions and provides high yields. researchgate.net The mechanism is believed to involve the formation of an aluminum-containing peroxide, (ButO)₂AlOOBut, which initially oxidizes the sulfide to a sulfoxide. researchgate.net Further interaction with another molecule of TBHP is thought to lead to the formation of a more potent oxidizing species that completes the oxidation to the sulfone. researchgate.netresearchgate.net The reaction of aluminum tert-butoxide with TBHP can also generate electron-excited dioxygen, which is implicated in the oxidation process. researchgate.net Zirconium-substituted polyoxometalates (Zr-POMs) in combination with TBHP also serve as effective catalysts for thioether oxidation, with the product selectivity (sulfoxide vs. sulfone) being dependent on the specific structure of the Zr-POM. rsc.org
Ruthenium Catalysis: Ruthenium complexes are highly effective catalysts for a variety of organic transformations, including the oxidation of thioethers. acs.org Ruthenium(II) POCOP pincer complexes, for example, have been investigated for their catalytic activity in oxidation reactions. acs.org In the context of thioether oxidation, ruthenium catalysts can facilitate the selective conversion to sulfones. researchgate.net For instance, the in situ generated RuO₄@C catalyst demonstrates excellent selectivity for the formation of sulfones from thioethers and alkynylsulfones from alkynyl sulfides. researchgate.net The choice of ruthenium precursor and reaction conditions can influence the outcome of the oxidation. While detailed mechanisms for the Ru-catalyzed oxidation of aryl alkynyl thioethers are not fully elucidated in the provided results, the general principle involves the activation of the oxidant by the ruthenium center to facilitate the oxygen transfer to the sulfur atom.
Reactions Involving the Alkynyl Moiety
The carbon-carbon triple bond in aryl alkynyl thioethers is a site of rich reactivity, participating in various addition and cycloaddition reactions.
While specific examples of cross-cyclooligomerization reactions involving this compound and acetylenedicarboxylates were not found in the provided search results, related transformations provide insight into the potential reactivity. For instance, ruthenium-catalyzed [2+2] cycloadditions of bicyclic alkenes with alkynyl sulfides and alkynyl sulfones have been investigated. researchgate.net Furthermore, rhodium-catalyzed sulfur-directed C–H bond activation and tandem cyclization of enaminothiones with alkynes have been shown to produce 1H-isothiochromenes in good yields. researchgate.net These examples highlight the ability of the alkynyl sulfide moiety to participate in complex cyclization cascades, suggesting that cross-cyclooligomerization with highly activated alkynes like acetylenedicarboxylates is a plausible transformation under appropriate catalytic conditions.
Thioether-Directed Carbon-Hydrogen (C-H) Functionalization: Principles and Potential Applicability to Aryl Alkynyl Thioethers
The thioether group is a versatile directing group in transition metal-catalyzed C-H functionalization, enabling the selective activation and modification of otherwise unreactive C-H bonds. This strategy holds significant potential for the functionalization of aryl alkynyl thioethers like this compound.
The principle of thioether-directed C-H functionalization relies on the coordination of the sulfur atom to a transition metal center. This coordination brings the metal catalyst into close proximity to specific C-H bonds, typically at the ortho-position of an aryl ring or at the peri-position of a naphthalene (B1677914) ring, facilitating their cleavage and subsequent functionalization. nih.gov
A variety of transition metals, including palladium, rhodium, and ruthenium, have been successfully employed in thioether-directed C-H functionalization reactions. nih.govacs.org These reactions allow for a range of transformations, including:
Olefination: Palladium(II)-catalyzed C(sp²)-H olefination of unactivated arenes. nih.gov
Arylation: Palladium(II)-catalyzed C(sp²)-H arylation of unactivated arenes with potassium aryltrifluoroborates. nih.gov
Alkenylation: Rhodium(I)-catalyzed alkenylation of 1-(methylthio)naphthalene with alkynes and alkenes. nih.gov
Amination: Iridium(III)- and Rhodium(III)-catalyzed C(sp²)-H amination of unactivated arenes. nih.gov
Hydroarylation: Ruthenium-catalyzed regioselective C-H hydroarylation of alkynes with benzylthioethers. nih.gov
The proposed mechanism for many of these transformations involves the initial coordination of the thioether to the metal catalyst, followed by a C-H bond activation step to form a cyclometalated intermediate. nih.gov This intermediate then reacts with a coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product. nih.gov
Given the established ability of the thioether group to direct C-H functionalization, it is highly probable that this compound could undergo similar transformations. The thioether moiety could direct the functionalization of the ortho-C-H bonds on either of the phenyl rings, leading to the synthesis of a wide array of substituted aryl alkynyl thioethers. This approach offers a powerful and atom-economical strategy for elaborating the structure of this parent compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms involving organosulfur compounds. For [(Phenylethynyl)sulfanyl]benzene, DFT studies would be instrumental in mapping out the potential energy surfaces of its various possible reactions. These investigations can elucidate the stepwise electronic and geometric changes that occur as the molecule transforms from reactant to product.
DFT calculations can be employed to study reactions such as nucleophilic additions to the alkyne moiety, electrophilic aromatic substitutions on the phenyl rings, and reactions involving the sulfur atom, such as oxidation or the formation of sulfonium (B1226848) salts. By calculating the energies of reactants, products, intermediates, and transition states, a detailed mechanistic pathway can be constructed. For instance, in a hypothetical reaction with an electrophile, DFT could determine whether the reaction proceeds via a concerted or a stepwise mechanism and predict the preferred site of attack.
A key aspect of DFT studies is the ability to analyze the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals (HOMO and LUMO). In this compound, the electron-withdrawing nature of the phenylethynyl group and the electron-donating capability of the sulfur atom create a unique electronic environment that DFT can quantify, providing predictions about its reactivity towards various reagents.
A hypothetical DFT investigation of the electrophilic addition of HBr across the ethynyl (B1212043) bond of this compound might reveal the following energetic details:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + HBr) | 0.0 |
| π-Complex | -2.5 |
| Transition State 1 (Formation of Vinyl Cation) | +15.8 |
| Vinyl Cation Intermediate | +5.2 |
| Transition State 2 (Bromide Attack) | +8.1 |
| Product (Markovnikov Adduct) | -12.3 |
| Product (Anti-Markovnikov Adduct) | -9.7 |
| Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT studies. |
Elucidation of Transition States and Energy Profiles in Catalytic Cycles
Many reactions involving alkynes are catalyzed by transition metals, particularly gold. Computational studies are crucial for understanding the intricate mechanisms of these catalytic cycles. For reactions involving this compound, DFT can be used to identify and characterize the transition states and intermediates throughout the catalytic process. This allows for the construction of a complete energy profile, which is essential for understanding the kinetics and feasibility of the reaction.
For example, in a gold-catalyzed hydration of the alkyne functionality of this compound, computational chemists would model the coordination of the gold catalyst to the alkyne, the subsequent nucleophilic attack of water, and the final protodeauration step. The calculated energy barriers for each step would reveal the rate-determining step of the cycle. Furthermore, the influence of ligands on the gold catalyst can be computationally screened to predict which ligands would lead to the most efficient catalytic system.
A simplified, hypothetical energy profile for a gold-catalyzed cyclization reaction of a derivative of this compound is presented below:
| Step | Intermediate/Transition State | Free Energy (ΔG, kcal/mol) |
| 1. Catalyst-Substrate Binding | [Au]-Alkyne Complex | -5.0 |
| 2. Nucleophilic Attack | Transition State 1 | +20.5 |
| 3. Intermediate Formation | Vinyl-Gold Intermediate | +2.1 |
| 4. Isomerization | Transition State 2 | +12.8 |
| 5. Product Release | Product + [Au] Catalyst | -18.0 |
| Note: This table represents a hypothetical reaction to demonstrate the concept. |
Computational Analysis of Reactivity and Selectivity Governing Factors
Understanding the factors that govern reactivity and selectivity is a primary goal of computational chemistry. For a molecule with multiple reactive sites like this compound, computational analysis can predict how it will react under different conditions and with different reagents. DFT and other computational methods can quantify various descriptors of reactivity, such as local softness, Fukui functions, and electrostatic potentials, to predict the most likely site for electrophilic or nucleophilic attack.
For instance, computational analysis can explain why a particular reaction is regioselective or stereoselective. In the case of this compound, this could involve determining whether a nucleophile would preferentially add to the α- or β-carbon of the alkyne, or predicting the facial selectivity in an addition reaction involving a chiral catalyst. These predictions are based on the calculated energies of the competing transition states, where a lower energy barrier corresponds to the favored product. Computational studies have shown that for many reactions, electrostatic interactions play a dominant role in determining the barrier height and thus the reactivity. nih.gov
Computational Modeling of Chiral Induction in Asymmetric Transformations
Asymmetric synthesis is a critical area of organic chemistry, and computational modeling plays a vital role in understanding and predicting the outcomes of chiral transformations. nih.gov While this compound itself is achiral, it can be a substrate in asymmetric reactions catalyzed by chiral catalysts. Computational modeling can be used to elucidate the mechanism of chiral induction in such reactions.
By building and comparing the energies of the diastereomeric transition states leading to the different enantiomers of the product, computational chemists can predict the enantiomeric excess (ee) of a reaction. These models can reveal the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, the catalyst, and the reagents that are responsible for the observed stereoselectivity. This understanding is invaluable for the rational design of new and more effective chiral catalysts.
Theoretical Exploration of Reactive Intermediates (e.g., Gold Carbenes, Sulfur Ylides)
The reactions of this compound can proceed through various highly reactive intermediates. Theoretical chemistry provides a powerful tool to study these transient species, which are often difficult or impossible to observe experimentally.
Gold Carbenes: In gold-catalyzed reactions of alkynes, gold carbene intermediates are often proposed. baranlab.org Theoretical studies can confirm the existence of such intermediates and investigate their electronic structure and reactivity. For a substrate like this compound, computational methods could model the formation of a gold carbene from the alkyne moiety and its subsequent reactions, such as cyclopropanation or C-H insertion.
Sulfur Ylides: The sulfur atom in this compound can be a site for the formation of sulfur ylides. These zwitterionic species, which feature a carbanion adjacent to a positively charged sulfur atom, are versatile reagents in organic synthesis. nih.gov Theoretical studies can investigate the stability and reactivity of sulfur ylides derived from this compound. nih.gov DFT calculations can be used to explore the mechanisms of reactions involving these ylides, such as the Corey-Chaykovsky epoxidation or cyclopropanation. mdpi.com Computational analysis can also shed light on the factors controlling the diastereoselectivity in reactions of chiral sulfur ylides. nih.gov
A hypothetical reaction involving a sulfur ylide derived from this compound could be the reaction with an aldehyde to form an epoxide. DFT calculations could be used to compare the energies of the syn- and anti-betaine intermediates to predict the diastereoselectivity of the reaction.
| Intermediate | Relative Energy (kcal/mol) |
| Syn-Betaine | 0.0 |
| Anti-Betaine | +1.5 |
| Transition State (from Syn-Betaine) | +5.8 |
| Transition State (from Anti-Betaine) | +7.2 |
| Note: These values are hypothetical and illustrate how DFT can be used to predict stereochemical outcomes. |
Advanced Spectroscopic and Analytical Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like [(Phenylethynyl)sulfanyl]benzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In the ¹H NMR spectrum of this compound, the ten hydrogen atoms are located on the two phenyl rings. Due to the molecule's asymmetry, these protons would exhibit distinct chemical shifts, likely appearing in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Protons on the phenyl ring directly attached to the sulfur atom will have different chemical shifts from those on the phenyl ring of the ethynyl (B1212043) group. The integration of the peak areas would correspond to the number of protons in each unique environment.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The spectrum for this compound would be expected to show signals for the twelve aromatic carbons and the two acetylenic carbons (C≡C). The chemical shifts of the acetylenic carbons are particularly diagnostic, typically appearing between δ 80 and 100 ppm. The carbon atom of the phenyl ring bonded to the sulfur atom (C-S) would also have a characteristic chemical shift influenced by the heteroatom. For diaryl thioethers, the C2 carbon of the heterocyclic ring typically appears around 160-163 ppm. nih.gov The analysis of ¹H and ¹³C NMR spectra for related 1,2-diaryl compounds allows for the unequivocal assignment of all proton and carbon signals. nih.govclockss.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | ~ 7.0 - 8.0 | Aromatic protons on both phenyl rings. The specific splitting patterns (doublets, triplets, multiplets) would depend on the substitution pattern and coupling constants. |
| ¹³C | ~ 120 - 140 | Aromatic carbons. The carbon attached to the sulfur atom would be shifted due to the electronegativity and anisotropy of the sulfur. |
| ¹³C | ~ 80 - 100 | Acetylenic carbons (-C≡C-). Their exact position reveals information about the electronic environment of the alkyne bond. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by measuring its mass with extremely high accuracy. For this compound (C₁₄H₁₀S), HRMS can determine the monoisotopic mass to within a few parts per million (ppm) of the theoretical value.
This technique differentiates the target compound from other potential byproducts or impurities that may have the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows the molecule to be ionized without significant fragmentation, typically yielding the protonated molecule [M+H]⁺. rsc.org The calculated monoisotopic mass for C₁₄H₁₀S is 210.050321 Da. chemspider.com An experimental HRMS measurement confirming this value would provide strong evidence for the successful synthesis of this compound.
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₀S | chemspider.comchemnet.com |
| Calculated Monoisotopic Mass | 210.050321 Da | chemspider.com |
| Average Mass | 210.294 Da | chemspider.com |
| Ionization Mode (Typical) | ESI-TOF | rsc.org |
X-ray Diffraction Analysis for Solid-State Structure Determination
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural proof. This technique maps the electron density within a crystal, revealing the precise three-dimensional arrangement of atoms and providing exact bond lengths, bond angles, and intermolecular interactions in the solid state.
Infrared (IR) Spectroscopy and Other Spectroscopic Methods for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of C-H bonds on the benzene (B151609) rings. vscht.cz
Alkyne C≡C Stretch: A weak but sharp absorption band is expected in the range of 2190-2260 cm⁻¹ for the internal alkyne (C-C≡C-C) group. umd.edu
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz
C-S Stretch: The carbon-sulfur stretching vibration typically gives rise to a weak absorption in the 600-700 cm⁻¹ region. umd.educdnsciencepub.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Internal Alkyne C≡C | Stretch | 2190 - 2260 | Weak to Medium, Sharp |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |
| Carbon-Sulfur C-S | Stretch | 600 - 700 | Weak |
Raman Spectroscopy , another vibrational spectroscopy technique, serves as a powerful complementary method. The alkyne C≡C bond, while often a weak absorber in the IR, typically produces a strong and sharp signal in the Raman spectrum. nih.gov Internal alkynes, particularly when conjugated with aromatic rings, show a strong signal around 2200 cm⁻¹. rsc.orgresearchgate.net This makes Raman spectroscopy particularly well-suited for confirming the presence of the phenylethynyl moiety.
Applications in Advanced Organic Synthesis
Precursors for Diverse Complex Molecular Architectures and Functionalized Scaffolds
The rigid, linear geometry of the phenylethynyl group combined with the reactivity of the thioether linkage makes [(Phenylethynyl)sulfanyl]benzene an exemplary scaffold for constructing larger, well-defined molecular architectures. The alkyne and aryl functionalities provide multiple sites for elaboration through established cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, allowing for the systematic extension of the molecular framework.
Research on related, more complex structures underscores the utility of the phenylethynylbenzene core. For instance, multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes have been synthesized and used as organic linkers to construct coordination polymers with copper ions. The subsequent carbonization of these linkers has led to the formation of microporous carbon materials, demonstrating the value of this scaffold in materials science. pharmaguideline.com Similarly, derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have been synthesized for applications as blue phase liquid crystal compositions, highlighting the importance of the rigid-rod-like structure imparted by the phenylethynyl units. nih.gov
The presence of the sulfanyl (B85325) group adds another layer of synthetic utility. It can be oxidized to sulfoxide (B87167) or sulfone, modulating the electronic properties of the molecule, or it can be cleaved or engaged in C-S coupling reactions, providing further avenues for structural diversification. This adaptability makes this compound a foundational element for creating a diverse range of functionalized scaffolds tailored for specific applications in medicinal chemistry and materials science.
Utility in the Synthesis of Sulfur-Containing Heterocyclic Compounds (e.g., Pyrroles, Indoles)
Heterocyclic compounds are cornerstones of pharmaceuticals and functional materials. While direct, documented syntheses of pyrroles and indoles starting specifically from this compound are not prevalent in the literature, the compound's constituent functional groups—the thioether and the alkyne—are known participants in various cyclization strategies for forming sulfur-containing heterocycles.
The field has seen significant advances in synthesizing thiophene (B33073) derivatives through the metal-catalyzed heterocyclization of S-containing alkyne substrates. nih.gov These reactions often proceed via an intramolecular nucleophilic attack of the sulfur atom onto the alkyne, which is activated by a metal catalyst like palladium or copper. nih.gov This general strategy suggests the potential for this compound to be a precursor for sulfur-containing ring systems.
Furthermore, the synthesis of nitrogen-containing heterocycles like indoles and pyrroles often relies on precursors that could potentially be derived from this compound. Many indole (B1671886) syntheses, for example, utilize 2-ethynylaniline (B1227618) derivatives, which undergo cyclization catalyzed by metals such as copper. organic-chemistry.org A synthetic pathway that transforms the sulfanylbenzene moiety into an amino group would convert this compound into a suitable substrate for these indole-forming reactions.
Classic pyrrole (B145914) syntheses, such as the Paal-Knorr synthesis, involve the condensation of a 1,4-dicarbonyl compound with an amine. pharmaguideline.comorganic-chemistry.org The alkyne functionality in this compound could, through oxidative cleavage or rearrangement pathways, be transformed into a dicarbonyl equivalent, thus opening a route to pyrrole structures. The table below summarizes some established methods for pyrrole and indole synthesis where precursors with functionalities related to this compound are employed.
| Heterocycle | Synthesis Method | Key Precursor Type | Potential Link to this compound |
| Indole | Fischer Synthesis | Phenylhydrazone (from Phenylhydrazine) | Transformation of the sulfanyl group to a hydrazine. wikipedia.orgbyjus.com |
| Indole | Copper-catalyzed Cyclization | 2-Ethynylaniline | Conversion of the sulfanylbenzene group to an aniline. organic-chemistry.org |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Oxidative transformation of the alkyne and adjacent carbons. organic-chemistry.orgorganic-chemistry.org |
| Pyrrole | Hantzsch Synthesis | α-Haloketone + β-Ketoester | Requires significant transformation, but highlights the use of carbonyls. pharmaguideline.com |
| Thiophene | Metal-catalyzed Cyclization | S-containing Alkyne | Direct application of the inherent thioalkyne structure. nih.gov |
Generation of Chiral Compounds and Ligands for Asymmetric Catalysis
Asymmetric synthesis is a critical area of modern chemistry, essential for the production of enantiomerically pure pharmaceuticals and other specialized chemicals. organic-chemistry.org this compound serves as a prochiral substrate that can be readily converted into valuable chiral building blocks.
The primary route to chirality from this compound involves the oxidation of the sulfur atom. The sulfanyl group (a thioether) can be stereoselectively oxidized to a sulfoxide, creating a stable stereocenter at the sulfur atom. This transformation yields chiral aryl alkynyl sulfoxides, which are versatile intermediates in organic synthesis. Methods for this asymmetric oxidation are well-established, providing access to non-racemic sulfinyl compounds. nih.gov
These chiral sulfoxide-containing molecules have significant potential as chiral ligands in asymmetric catalysis. The combination of a stereogenic sulfur center, a rigid phenylethynyl backbone, and the coordinating ability of the sulfoxide oxygen and the alkyne's π-system creates a well-defined chiral environment around a metal center. Bidentate ligands incorporating thioether moieties have been successfully developed and shown to be highly effective in palladium-catalyzed reactions. nih.gov The ability to generate a chiral center directly on the sulfur of this compound makes its derivatives highly attractive candidates for the design of new and efficient chiral ligands.
Key Transformations for Chirality:
| Starting Material | Transformation | Product Type | Significance |
| This compound | Stereoselective Oxidation | Chiral Aryl Alkynyl Sulfoxide | Creates a stable stereocenter. nih.gov |
| Chiral Sulfoxide Derivative | Coordination to Metal | Chiral Metal Complex | Potential for use in asymmetric catalysis. |
| Thioether Moiety | Incorporation into Ligand Scaffold | Thioether-containing Ligand | Proven effective in catalytic applications. nih.gov |
Development of Novel Catalytic Processes and Methodologies
The unique electronic and structural features of this compound and related aryl thioalkynes make them ideal substrates for exploring and developing novel catalytic reactions. The presence of both a C-S bond and a C≡C triple bond, each with distinct reactivity, allows chemists to probe new modes of catalytic activation and functionalization.
A significant recent development is the emergence of aryl thioether metathesis, a process that involves the cleavage and reformation of C(sp²)–S bonds. A nickel-catalyzed aryl thioether metathesis has been developed that is tolerant of numerous functional groups. ethz.ch this compound is a prime candidate for such a reaction, where the phenylsulfanyl group could be exchanged with other arylthio groups, providing a new disconnection approach in retrosynthesis. This methodology represents a more sustainable alternative to traditional palladium-based cross-coupling for the manipulation of thioethers. ethz.ch
Furthermore, the interplay between the alkyne and thioether can lead to novel cascade reactions. For example, catalyst-free methods have been developed for the synthesis of α-thioacrylic acids from aryl alkynoates and thiols, which proceed through a cascade involving thiolation and a 1,4-aryl migration. rsc.org The development of new catalytic systems that can control and expand the scope of such cascade processes using substrates like this compound is an active area of research. These efforts aim to create more efficient and atom-economical synthetic routes to complex molecules from simple, readily available precursors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
